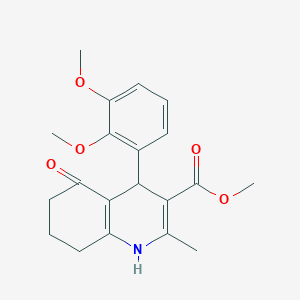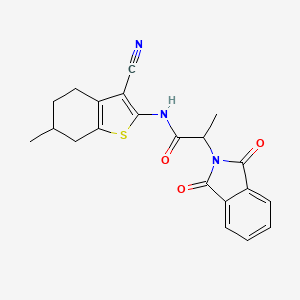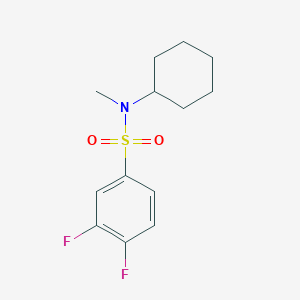methyl]phosphonate](/img/structure/B5083961.png)
diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate, also known as DAN, is a commonly used compound in scientific research. It is a phosphonate ester that has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
科学研究应用
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been found to have a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of peptides and amino acids. It has also been used as a precursor for the synthesis of other phosphonate esters and as a chiral auxiliary in asymmetric synthesis. In addition, this compound has been found to be a useful tool in the study of enzyme mechanisms and in the development of enzyme inhibitors.
作用机制
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate is a potent inhibitor of serine proteases, particularly trypsin and chymotrypsin. It acts by irreversibly binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. The mechanism of inhibition involves the formation of a covalent bond between the phosphonate group of this compound and the active site serine residue of the enzyme. This results in the inactivation of the enzyme and the prevention of further catalytic activity.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been found to have anti-inflammatory properties and to inhibit the activity of certain cytokines. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly reactive and can be used in small quantities to achieve the desired effect. However, there are also limitations to its use. This compound is a potent inhibitor of serine proteases, but it may not be effective against other types of enzymes. In addition, its irreversible mode of inhibition may make it difficult to study enzyme kinetics and other aspects of enzyme function.
未来方向
There are a number of future directions for research involving diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate. One area of interest is the development of new phosphonate esters with improved properties for use in enzyme inhibition and other applications. Another area of interest is the study of the biochemical and physiological effects of this compound in more detail, particularly in the context of its potential use as a therapeutic agent. Finally, there is a need for further research into the mechanism of action of this compound and its interaction with enzymes and other biological molecules.
合成方法
The synthesis of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate involves the reaction of diethyl phosphite with 4-nitrobenzoyl chloride and then with glycine. The final product is obtained by treating the resulting intermediate with hydroxylamine hydrochloride. The reaction proceeds in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of the reaction is usually high, and the purity of the product can be easily determined using analytical techniques such as NMR and IR spectroscopy.
属性
IUPAC Name |
[diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2O7P/c1-3-19-22(18,20-4-2)11(21-12(13)15)9-5-7-10(8-6-9)14(16)17/h5-8,11H,3-4H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUCIFQBAURMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-tert-butylbenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5083882.png)

![methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B5083910.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B5083917.png)
![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)
![methyl [(6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5083938.png)
![1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5083968.png)

![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)

